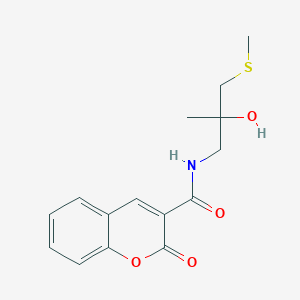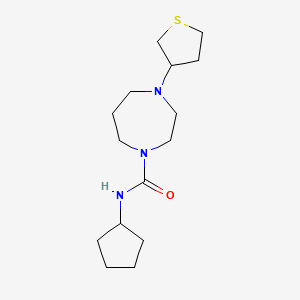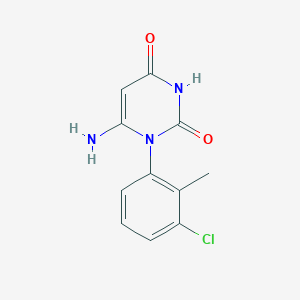
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is a quinazoline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
科学的研究の応用
Synthesis and Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, including derivatives of the specified compound, were synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with some being 1.5–3.0-fold more potent than the positive control 5-FU. Molecular docking studies indicated that these compounds could inhibit the growth of melanoma cell lines through the inhibition of B-RAF kinase, similar to known inhibitors (Al-Suwaidan et al., 2016).
Radiomodulatory Effects
Another study investigated the ability of quinazolinone derivatives to induce the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells, identifying a compound within this series as a potent NQO1 inducer with low toxicity. It also demonstrated radiomodulatory effects by reducing the damaging effects of gamma radiation in liver tissues and improving the survival rate of irradiated mice (Soliman et al., 2020).
Cytotoxic Evaluation
Further research into quinazolinone-1,3,4-oxadiazole conjugates revealed that certain compounds exhibit remarkable cytotoxic activity against specific cancer cell lines. This highlights the potential for developing targeted cancer therapies based on modifications of the quinazolinone ring (Hassanzadeh et al., 2019).
Molecular Docking and Anticancer Evaluation
Another study focused on trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, showing that compounds exhibited wide-spectrum antitumor efficiency across various tumor subpanels. This research underscores the compound's utility in developing new anticancer agents (Mohamed et al., 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide' involves the condensation of 2-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid with 2-chloro-3-formylquinazoline followed by reduction of the resulting imine to form the target compound.", "Starting Materials": [ "2-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid", "2-chloro-3-formylquinazoline", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid (1.0 g, 4.5 mmol) and 2-chloro-3-formylquinazoline (1.2 g, 5.0 mmol) in methanol (20 mL) and add acetic acid (0.5 mL).", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Add sodium borohydride (0.3 g, 8.0 mmol) to the reaction mixture and stir for an additional 2 hours.", "Step 4: Quench the reaction by adding water (20 mL) and stirring for 30 minutes.", "Step 5: Adjust the pH of the reaction mixture to 9-10 using sodium hydroxide solution.", "Step 6: Extract the product with ethyl acetate (3 x 20 mL).", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 8: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the target compound as a white solid (yield: 70%)." ] } | |
CAS番号 |
422528-53-8 |
製品名 |
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
分子式 |
C19H19N3O5S |
分子量 |
401.44 |
IUPAC名 |
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H19N3O5S/c1-25-14-8-11(9-15(26-2)17(14)27-3)20-16(23)10-22-18(24)12-6-4-5-7-13(12)21-19(22)28/h4-9H,10H2,1-3H3,(H,20,23)(H,21,28) |
InChIキー |
LINDCRYUNUHLJP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]prop-2-enamide](/img/structure/B2544824.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate](/img/structure/B2544829.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide](/img/structure/B2544830.png)

![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2544832.png)
![N-[2-(4-methoxyphenoxy)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B2544834.png)


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pent-4-enamide](/img/structure/B2544838.png)
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2544839.png)

